molecular formula C22H25N3O6S B11148097 2-{[(2-nitrophenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(2-nitrophenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11148097
M. Wt: 459.5 g/mol
InChI Key: ZCPNCBNZFGHRDA-UHFFFAOYSA-N
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Description

This compound is a complex molecule with the following structural formula:

C17H17N3O5S\text{C}_{17}\text{H}_{17}\text{N}_3\text{O}_5\text{S} C17​H17​N3​O5​S

It consists of a benzothiophene core, a tetrahydrofuran ring, and an acetylated amino group. Let’s break down its features:

    Benzothiophene Core: The central benzothiophene ring imparts aromaticity and contributes to its overall structure.

    Tetrahydrofuran Ring: The tetrahydrofuran moiety provides flexibility and influences its biological activity.

    Acetylated Amino Group: The acetyl group attached to the amino nitrogen enhances solubility and stability.

Chemical Reactions Analysis

Reactions::

    Oxidation: The nitro group can undergo reduction to an amino group or oxidation to a nitroso or nitro compound.

    Substitution: The benzothiophene ring may undergo electrophilic substitution reactions (e.g., halogenation, sulfonation).

    Amide Hydrolysis: The amide linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions::

    Reduction: Reagents like palladium on carbon (Pd/C) and hydrogen gas (H₂) can reduce the nitro group.

    Halogenation: N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogens.

    Sulfonation: Concentrated sulfuric acid (H₂SO₄) can sulfonate the benzothiophene ring.

Major Products:: The specific products depend on reaction conditions and regioselectivity. For example, reduction of the nitro group yields the corresponding amino compound.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemical Biology: Used as a probe to study biological processes.

    Industry: May serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism remains elusive, but potential targets and pathways need further exploration. Researchers investigate its interactions with cellular components and receptors.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, it’s essential to compare this compound with related benzothiophenes, considering their substituents and functional groups.

Properties

Molecular Formula

C22H25N3O6S

Molecular Weight

459.5 g/mol

IUPAC Name

2-[[2-(2-nitrophenoxy)acetyl]amino]-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C22H25N3O6S/c26-19(13-31-17-9-3-2-8-16(17)25(28)29)24-22-20(15-7-1-4-10-18(15)32-22)21(27)23-12-14-6-5-11-30-14/h2-3,8-9,14H,1,4-7,10-13H2,(H,23,27)(H,24,26)

InChI Key

ZCPNCBNZFGHRDA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=CC=C3[N+](=O)[O-])C(=O)NCC4CCCO4

Origin of Product

United States

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